2-Bromo-3-(3-methylphenyl)-1-propene

Catalog No.
S672649
CAS No.
731772-18-2
M.F
C10H11B
M. Wt
211.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-3-(3-methylphenyl)-1-propene

CAS Number

731772-18-2

Product Name

2-Bromo-3-(3-methylphenyl)-1-propene

IUPAC Name

1-(2-bromoprop-2-enyl)-3-methylbenzene

Molecular Formula

C10H11B

Molecular Weight

211.1 g/mol

InChI

InChI=1S/C10H11Br/c1-8-4-3-5-10(6-8)7-9(2)11/h3-6H,2,7H2,1H3

InChI Key

MXCFJFSCNHKZJW-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)CC(=C)Br

Canonical SMILES

CC1=CC(=CC=C1)CC(=C)Br

Application in Organic Synthesis

Field: Organic Chemistry

Summary of the Application: The compound “(2-Bromo-3-methylphenyl)methanol” is a derivative of “2-Bromo-3-(3-methylphenyl)-1-propene”. It is used in organic synthesis .

Methods of Application: The compound is stored in a dark place, sealed in dry, room temperature conditions . The specific methods of application in organic synthesis would depend on the target molecule being synthesized.

Results or Outcomes: The outcomes of the use of this compound in organic synthesis would vary depending on the specific reactions it is used in. The compound has a boiling point of 277.3±25.0 °C and a density of 1.481±0.06 g/cm3 .

Application in Schiff Base Synthesis

Summary of the Application: A new Schiff base “(E)-2-(((2-bromo-3-methylphenyl)imino)methyl)-4-methoxyphenol” was synthesized using a compound similar to “2-Bromo-3-(3-methylphenyl)-1-propene” as a starting material .

Methods of Application: The title compound was synthesized and characterized using spectroscopic analyses like FTIR and XRD. The compound’s structure was optimized using Density Functional Theory (DFT) at B3LYP method with 6-311++G(d,p) basis set .

Results or Outcomes: The experimental parameters obtained by XRD were found to agree well with the theoretically calculated parameters. The title compound was studied using several methods, including FMOs, MEP, Hirshfeld surface analysis, 2D fingerprint plots, net charges, Electrophilicity-based Charge Transfer (ECT), Natural Bond Orbital analysis and global chemical reactivity descriptors .

Application in Pharmaceutical Synthesis

Field: Pharmaceutical Chemistry

Summary of the Application: “2-Bromo-3-methylpropiophenone”, a compound similar to “2-Bromo-3-(3-methylphenyl)-1-propene”, is known for its applications in various chemical processes . This colorless liquid is commonly used as an intermediate in the synthesis of pharmaceuticals .

Methods of Application: The specific methods of application in pharmaceutical synthesis would depend on the target molecule being synthesized. The compound has a boiling point of 134-135 °C (Press: 8 Torr) and a density of 1.357±0.06 g/cm3 .

Results or Outcomes: The outcomes of the use of this compound in pharmaceutical synthesis would vary depending on the specific reactions it is used in .

Application in Agrochemical Synthesis

Field: Agrochemical Chemistry

Summary of the Application: “2-Bromo-3-methylpropiophenone” is also used as an intermediate in the synthesis of agrochemicals .

Methods of Application: The specific methods of application in agrochemical synthesis would depend on the target molecule being synthesized. The compound has a flash point of 52.852°C .

Results or Outcomes: The outcomes of the use of this compound in agrochemical synthesis would vary depending on the specific reactions it is used in .

2-Bromo-3-(3-methylphenyl)-1-propene is an organic compound classified as an alkene, specifically a substituted propene. Its molecular formula is C10H11Br, indicating the presence of a bromine atom attached to the second carbon of the propene chain, alongside a 3-methylphenyl group on the third carbon. The structure features a carbon-carbon double bond between the second and third carbon atoms, which is characteristic of alkenes. This compound is notable for its unique reactivity due to the presence of both the bromine atom and the aromatic ring, making it a valuable intermediate in organic synthesis .

  • Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, leading to different derivatives.
  • Elimination Reactions: Under certain conditions, it can undergo elimination reactions to form alkenes or alkynes.
  • Addition Reactions: The double bond can participate in electrophilic addition reactions, allowing for the introduction of various functional groups.

These reactions are facilitated by the compound's reactive double bond and the presence of the bromine substituent .

While specific biological activity data for 2-Bromo-3-(3-methylphenyl)-1-propene is limited, compounds with similar structures often exhibit significant biological properties. For instance, some brominated compounds have been studied for their potential antimicrobial and anticancer activities. The unique structural features of this compound may also suggest possible interactions with biological systems, although further research would be necessary to elucidate its specific biological effects .

The synthesis of 2-Bromo-3-(3-methylphenyl)-1-propene can be achieved through several methods:

  • Alkylation of Propene: Propene can be reacted with 3-methylphenyl lithium or other organometallic reagents to introduce the 3-methylphenyl group.
  • Bromination: The compound can be synthesized by brominating 3-(3-methylphenyl)propene using bromine or N-bromosuccinimide (NBS) under controlled conditions.
  • Electrophilic Addition: The reaction of 3-methylphenylacetylene with hydrogen bromide may also yield this compound through electrophilic addition across the triple bond .

2-Bromo-3-(3-methylphenyl)-1-propene serves as an important intermediate in organic synthesis, particularly in:

  • Pharmaceutical Chemistry: It can be used in the synthesis of various pharmaceutical compounds.
  • Agrochemicals: This compound may act as a precursor in the development of pesticides and herbicides.
  • Material Science: Its derivatives are explored for use in creating new materials with specific properties .

Several compounds share structural similarities with 2-Bromo-3-(3-methylphenyl)-1-propene. Here are some notable examples:

Compound NameMolecular FormulaKey Features
2-Bromo-3-methylpropiophenoneC10H11BrContains a ketone functional group
2-Bromo-4-methylpropiophenoneC10H11BrSimilar structure but with a different methyl position
2-Bromo-3-(4-fluorophenyl)-1-propeneC10H10BrFFluorine substitution instead of methyl
2-Bromo-4-(methylthio)propeneC10H11BrSContains a sulfur atom in place of a phenyl group

The uniqueness of 2-Bromo-3-(3-methylphenyl)-1-propene lies in its specific combination of a bromine atom and a methyl-substituted phenyl group, which distinguishes it from other similar compounds that may have different functional groups or arrangements .

XLogP3

3.8

Wikipedia

2-BROMO-3-(3-METHYLPHENYL)-1-PROPENE

Dates

Last modified: 08-15-2023

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